Cas no 2060000-50-0 ({hexahydro-2H-furo3,2-cpyran-3a-yl}methanol)

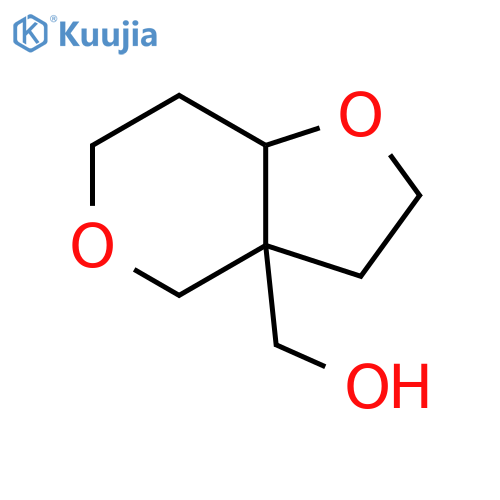

2060000-50-0 structure

商品名:{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol

CAS番号:2060000-50-0

MF:C8H14O3

メガワット:158.194962978363

MDL:MFCD30501756

CID:5183112

PubChem ID:137703997

{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol 化学的及び物理的性質

名前と識別子

-

- 4H-Furo[3,2-c]pyran-3a(6H)-methanol, tetrahydro-

- {hexahydro-2H-furo3,2-cpyran-3a-yl}methanol

-

- MDL: MFCD30501756

- インチ: 1S/C8H14O3/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7,9H,1-6H2

- InChIKey: ZMFVYLRDVQWETN-UHFFFAOYSA-N

- ほほえんだ: C1OCCC2OCCC12CO

{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341348-2.5g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 2.5g |

$2071.0 | 2023-09-03 | ||

| Enamine | EN300-341348-0.5g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 0.5g |

$1014.0 | 2023-09-03 | ||

| Enamine | EN300-341348-0.05g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 0.05g |

$888.0 | 2023-09-03 | ||

| Enamine | EN300-341348-5g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 5g |

$3065.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050501-1g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 95% | 1g |

¥5180.0 | 2023-03-11 | |

| Enamine | EN300-341348-5.0g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 5.0g |

$3065.0 | 2023-02-23 | ||

| Enamine | EN300-341348-10.0g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 10.0g |

$4545.0 | 2023-02-23 | ||

| Enamine | EN300-341348-10g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 10g |

$4545.0 | 2023-09-03 | ||

| Enamine | EN300-341348-0.1g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 0.1g |

$930.0 | 2023-09-03 | ||

| Enamine | EN300-341348-1g |

{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |

2060000-50-0 | 1g |

$1057.0 | 2023-09-03 |

{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol 関連文献

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2060000-50-0 ({hexahydro-2H-furo3,2-cpyran-3a-yl}methanol) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量